
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorophenyl group and two methoxyphenyl groups attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- 2-(2-Bromophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- 2-(2-Iodophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
Uniqueness
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
29864-31-1 |
|---|---|
Fórmula molecular |
C23H19ClN2O2 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)28-2)26-23(25-21)19-11-3-4-12-20(19)24/h3-14H,1-2H3,(H,25,26) |
Clave InChI |
RXAYEPUDXSKVHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

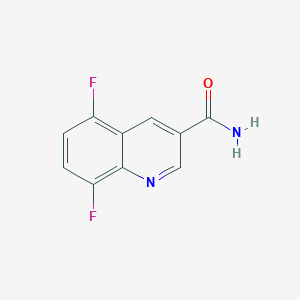

![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
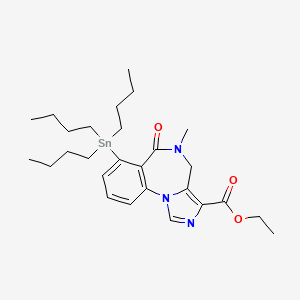
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
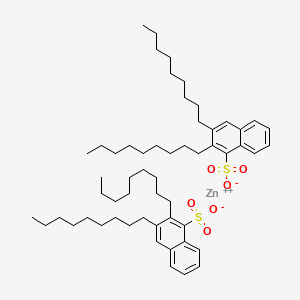
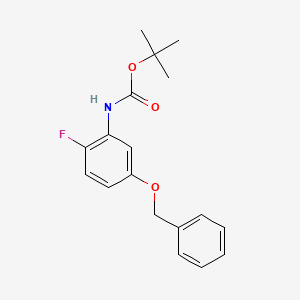
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
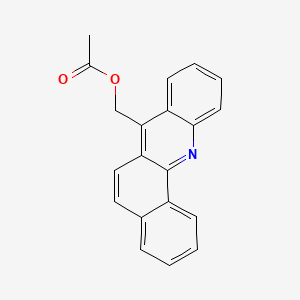

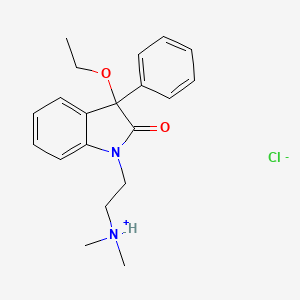
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
